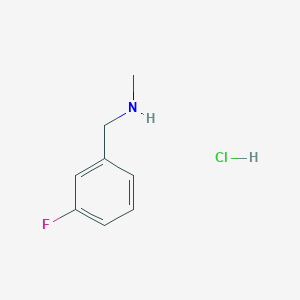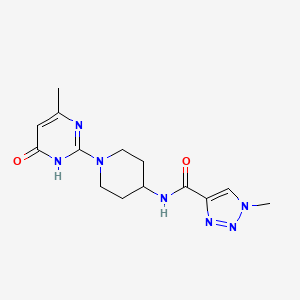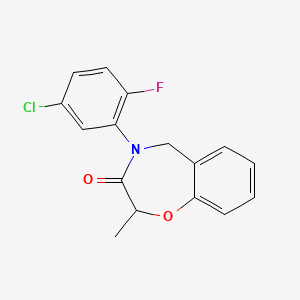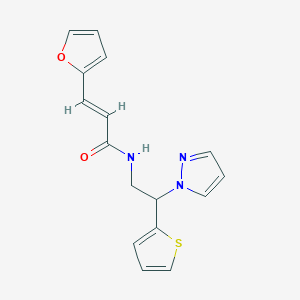
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide, also known as PTFA, is a small molecule that has gained attention in recent years due to its potential therapeutic properties. This molecule has been studied extensively in the field of medicinal chemistry, and its synthesis, mechanism of action, and physiological effects have been investigated in detail. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. They function by physically adsorbing onto the metal surface, forming a protective layer that reduces corrosion. The inhibition efficiency can be quite high, reaching up to 95% under certain conditions .
Cancer Research
Some acrylamide derivatives have shown potential as chemotherapeutic agents. For instance, they have been evaluated for their inhibitory activity against β-tubulin polymerization, which is a promising target in cancer treatment. Certain compounds have demonstrated significant cytotoxic activity against breast cancer cell lines, indicating their potential use in cancer therapy .
Industrial Applications
Acrylamide is a precursor in the production of polyacrylamide, which has widespread industrial applications. Polyacrylamides are used in water and wastewater treatment, pulp and paper processing, and mining and mineral processing due to their ability to form gels and act as flocculants .
Biodegradation
Microorganisms can utilize acrylamide and its derivatives as sources of nitrogen and/or carbon. This biodegradation process is beneficial for reducing the environmental impact of these compounds. It results in a decrease in the molecular weight and viscosity of the polymer, and the amide nitrogen is converted to ammonia .
Health and Safety Research
Acrylamide has been the subject of health and safety research due to its potential carcinogenic effects. Studies have found clear evidence of carcinogenic activity in animal models, leading to tumors in various organs. This research is crucial for understanding the risks associated with acrylamide exposure and for developing safety guidelines .
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-1-10-21-13)17-12-14(15-5-2-11-22-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCDJKUMYSSPJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

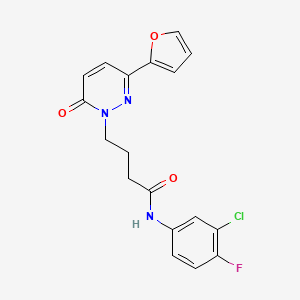

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2953038.png)
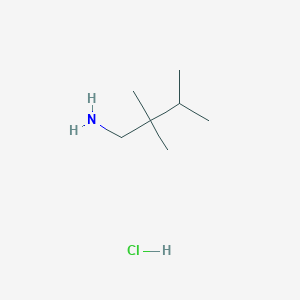
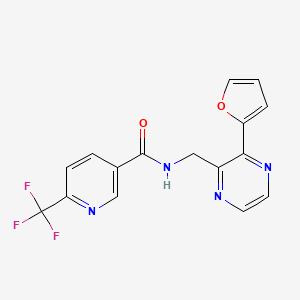

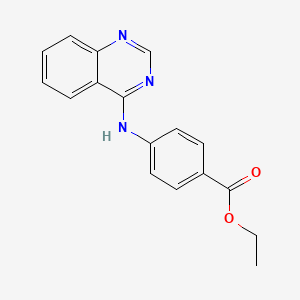
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)
